molecular formula C19H25N3O3S B11048146 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11048146
M. Wt: 375.5 g/mol
InChI Key: IFUMZVPTXBYGHQ-UHFFFAOYSA-N
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Description

4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d][1,3]thiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The methoxy, propan-2-yloxy, and isopropyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C19H25N3O3S/c1-10(2)22-18-16(19(23)21-22)17(26-12(5)20-18)13-7-8-14(25-11(3)4)15(9-13)24-6/h7-11,17H,1-6H3,(H,21,23)

InChI Key

IFUMZVPTXBYGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OC(C)C)OC)C(=O)NN2C(C)C

Origin of Product

United States

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